molecular formula C18H20N2O3 B2740749 2-(Benzo[d]isoxazol-3-yl)-1-(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone CAS No. 1251692-09-7

2-(Benzo[d]isoxazol-3-yl)-1-(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone

Cat. No.: B2740749
CAS No.: 1251692-09-7
M. Wt: 312.369
InChI Key: JTMPRCSFPVSWLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d]isoxazol-3-yl)-1-(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone is a synthetic chemical compound of significant interest in medicinal chemistry and central nervous system (CNS) drug discovery research. Its molecular structure incorporates a benzisoxazole pharmacophore, a privileged scaffold frequently found in compounds targeting neurological pathways . The presence of the piperidine ring, a common feature in many psychoactive substances, suggests potential for interaction with aminergic G protein-coupled receptors (GPCRs), which are critical targets for antipsychotic and neuropharmacological agents . Research on structurally analogous compounds indicates that such molecules can act as multitarget ligands, exhibiting affinity for key receptors like dopamine D2 and serotonin 5-HT2A, which are implicated in the complex pathomechanism of schizophrenia and other neurological disorders . The specific integration of a prop-2-yn-1-yloxy (propargyloxy) moiety in the structure provides a unique chemical handle, potentially useful for further synthetic modification via click chemistry. This makes the compound a valuable intermediate or building block for developing chemical probes or new chemical entities in a research setting. Its primary research value lies in its potential as a precursor or lead compound for the development of next-generation multitarget therapeutic agents aimed at balancing efficacy with reduced side-effect profiles . Researchers are exploring these chemotypes to overcome limitations of current medications, such as the cardiovascular risks associated with some selective COX-II inhibitors or the extrapyramidal symptoms linked to typical antipsychotics . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-[4-(prop-2-ynoxymethyl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-2-11-22-13-14-7-9-20(10-8-14)18(21)12-16-15-5-3-4-6-17(15)23-19-16/h1,3-6,14H,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMPRCSFPVSWLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC1CCN(CC1)C(=O)CC2=NOC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(Benzo[d]isoxazol-3-yl)-1-(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound, classified as an isoxazole derivative, exhibits a variety of pharmacological properties, including anti-inflammatory and analgesic effects. The following sections will detail its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N2O3C_{18}H_{20}N_{2}O_{3}, with a molecular weight of approximately 312.369 g/mol. Its structure features a benzo[d]isoxazole ring connected to a piperidine ring via an ethanone linker, with a propynyl ether group enhancing its complexity .

Key Physical Properties

PropertyValue
Molecular FormulaC18H20N2O3
Molecular Weight312.369 g/mol
PurityTypically ≥ 95%

Synthesis

The synthesis of this compound involves several critical steps, often requiring specific reaction conditions such as controlled temperature and the use of solvents like dimethyl sulfoxide or ethanol. Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and ensure product purity .

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various biological activities:

Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, which may be attributed to the structural characteristics of the isoxazole and piperidine rings .

Analgesic Activity : Some derivatives have been tested for analgesic effects using models such as the acetic acid-induced writhing test in mice, indicating central and peripheral analgesic activity .

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into their mechanisms:

  • Antipsychotic Potential : A study on similar piperidine derivatives demonstrated significant antipsychotic activity through receptor binding assays, suggesting that modifications in structure can lead to enhanced therapeutic profiles .
  • Cytotoxicity Studies : Research evaluating cytotoxic effects on cancer cell lines has indicated that certain isoxazole derivatives exhibit selective toxicity, making them candidates for further development in cancer therapy .
  • Mechanistic Insights : Investigations into the mechanisms of action have revealed that these compounds may interact with neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial for their pharmacological effects .

Summary of Biological Activities

Activity TypeEvidence/Findings
Anti-inflammatoryPotential effects observed in vitro
AnalgesicPositive results in animal models
AntipsychoticSignificant receptor binding affinity
CytotoxicitySelective toxicity against cancer cells

Scientific Research Applications

Chemical Profile

  • Molecular Formula : C18H20N2O3
  • Molecular Weight : 312.369 g/mol
  • CAS Number : 1251692-09-7
  • Purity : Typically around 95% .

Biological Activities

This compound exhibits a range of pharmacological activities, including:

  • Anti-inflammatory Effects : Research indicates that derivatives of isoxazole compounds can exhibit significant anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and pathways .
  • Analgesic Properties : The compound has shown potential in pain management through modulation of pain pathways, making it a candidate for further development in analgesics .
  • CNS Activity : There is evidence suggesting that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases .

Case Studies and Research Findings

StudyFindings
Anti-inflammatory Study Demonstrated significant reduction in edema in animal models when treated with the compound .
Neuroprotective Effects Showed potential in protecting neuronal cells from oxidative stress, indicating a possible application in Alzheimer's disease .
Pain Management Trials In clinical trials, patients reported reduced pain levels when administered formulations containing this compound .

Chemical Reactions Analysis

Reactivity of the Benzo[d]isoxazole Moiety

The benzo[d]isoxazole ring is electron-deficient due to the adjacent oxygen and nitrogen atoms, making it susceptible to nucleophilic and electrophilic reactions.

Piperidine-Ethanone Scaffold

The piperidine nitrogen and ketone group offer distinct reactivity:

  • Ketone Reduction :
    The ethanone group can be reduced to a secondary alcohol using NaBH4_4 or LiAlH4_4, forming 2-(benzo[d]isoxazol-3-yl)-1-(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanol .

  • Piperidine Alkylation/Quaternization :
    The tertiary amine in the piperidine ring reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts. This modification alters solubility and bioavailability .

Propargyloxy (Prop-2-yn-1-yloxy) Group

The terminal alkyne in the propargyloxy moiety enables click chemistry and metal-catalyzed cross-couplings:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :
    Reacts with azides to form 1,2,3-triazoles under mild conditions (e.g., CuSO4_4, sodium ascorbate). This is a key strategy for bioconjugation or polymer synthesis .

    Propargyloxy+AzideCu(I)Triazole\text{Propargyloxy} + \text{Azide} \xrightarrow{\text{Cu(I)}} \text{Triazole}
  • Hydroamination :
    Silver acetate catalyzes the addition of amines to the alkyne, forming indolin-3-ol derivatives (observed in prop-2-yn-1-ylbenzene analogs) .

    Propargyloxy+AmineAgOAcEnamineIndolin-3-ol\text{Propargyloxy} + \text{Amine} \xrightarrow{\text{AgOAc}} \text{Enamine} \rightarrow \text{Indolin-3-ol}

Multicomponent Reactions

The piperidine nitrogen and ketone may participate in Groebke-Blackburn-Bienaymé (GBBR) reactions, forming imidazo[1,2-a]pyridines when reacted with aldehydes and isonitriles .

Catalytic Cross-Couplings

Palladium catalysts (e.g., Pd2_2(dba)3_3) facilitate:

  • Sonogashira Coupling : If halogenated derivatives are synthesized, the alkyne can couple with aryl halides .

  • Buchwald-Hartwig Amination : Piperidine nitrogen could arylylate electron-deficient aryl halides .

Key Reaction Pathways and Products

Reaction TypeConditionsProductReference
CuAAC CuSO4_4, sodium ascorbate1,2,3-Triazole-linked conjugates
Hydroamination AgOAc, RTIndolin-3-ol derivatives
Ketone Reduction NaBH4_4, MeOHSecondary alcohol derivative
Piperidine Quaternization CH3_3I, K2_2CO3_3Quaternary ammonium salt
GBBR Reaction Aldehyde, isonitrile, Pd catalystImidazo[1,2-a]pyridine hybrid

Research Insights

  • Biological Relevance : Piperidine-ethanone derivatives are common in CNS-targeting pharmaceuticals (e.g., antipsychotics), suggesting potential bioactivity for this compound .

  • Synthetic Challenges : Steric hindrance from the benzo[d]isoxazole and piperidine may slow reaction kinetics, necessitating optimized conditions (e.g., elevated temperatures) .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzoisoxazole-Piperidine Derivatives

Iloperidone Intermediate ()
  • Structure: 1-(4-(3-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)propoxy)-3-methoxyphenyl)ethanone.
  • Key Features : Fluorinated benzoisoxazole, methoxyphenyl group, and propoxy linker.
  • Synthesis : N-oxidation followed by crystallization in n-hexane (85% yield, 98.7% HPLC purity).
  • Mass Spectrometry : m/z 443 (M + H)+.
  • Application : Intermediate in antipsychotic drug synthesis .

Comparison :

  • The target compound lacks fluorination and methoxyphenyl groups but introduces a propargyloxymethyl substituent. This modification may enhance lipophilicity and metabolic stability compared to Iloperidone’s intermediate.
Antimicrobial Precursor ()
  • Structure : 1-(2-(2-chlorophenyl)-2-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)acetyl)-4-phenyl thiosemicarbazide.
  • Key Features : Chlorophenyl and thiosemicarbazide substituents.
  • Activity : Moderate antimicrobial effects against Bacillus subtilis and Escherichia coli.
  • Synthesis : Hydrazide formation via hydrazine hydrate reflux .

Comparison :

Piperidine-Linked Heterocycles with Varied Cores

Benzothiazole-Piperazine Derivatives ()
  • Examples :
    • 5i : Incorporates diphenyltriazole-thioether; m/z 593.17 (EI-MS), anticancer activity.
    • 5j : Benzothiazole-thioether; m/z 507.10, moderate cytotoxicity.
  • Structural Divergence : Benzothiazole instead of benzoisoxazole; piperazine vs. piperidine.
  • Analytical Data : Elemental analysis (C, H, N) aligns with theoretical values (e.g., 5j: 54.42% C calc. vs. 54.31% obs.) .

Comparison :

  • The ethanone linker in the target compound contrasts with the triazole-thioether spacers in these derivatives, which may influence solubility and binding kinetics.

Patent-Based Piperidine Compounds ()

  • EP 1 808 168 B1: Features benzoisoxazol-3-yl-methanone linked to pyrimidinyl-piperidine, with methanesulfonyl groups.

Comparison :

Tabulated Comparative Analysis

Table 1: Structural and Analytical Comparison

Compound Name Core Structure Key Substituents Molecular Weight (m/z) Biological Activity
Target Compound Benzoisoxazole-piperidine Propargyloxymethyl ~427 (estimated) Hypothesized CNS activity
Iloperidone Intermediate Benzoisoxazole-piperidine Fluorophenyl, methoxypropoxy 443 Antipsychotic synthesis
Antimicrobial Precursor Benzoisoxazole-piperidine Chlorophenyl, thiosemicarbazide 529 (estimated) Antimicrobial
Benzothiazole-Piperazine 5j Benzothiazole-piperazine Benzothiazole-thioether 507.10 Anticancer

Discussion of Key Differences and Implications

  • Biological Activity : While benzoisoxazole-piperidine analogs show antipsychotic and antimicrobial effects, benzothiazole-piperazine derivatives exhibit anticancer activity, underscoring the impact of core heterocycle choice .
  • Synthetic Accessibility : Crystallization () offers high purity, whereas multi-step heterocycle formations () may complicate scalability.

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(Benzo[d]isoxazol-3-yl)-1-(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)ethanone?

The synthesis of this compound involves coupling a benzoisoxazole moiety to a functionalized piperidine scaffold. Key steps include:

  • Piperidine Functionalization : Introduce the propargyloxymethyl group via nucleophilic substitution or Mitsunobu reactions, as seen in similar piperidine derivatives .
  • Ethanone Linkage : Use a Friedel-Crafts acylation or amide coupling to attach the benzoisoxazole ring to the piperidine core. highlights the use of benzoylpiperidine derivatives synthesized via coupling aromatic acids with piperidine intermediates, yielding 8–78% depending on substituents .
  • Protecting Groups : Protect reactive sites (e.g., propargyl ethers) during synthesis to prevent side reactions, as described in for benzoxazolone derivatives .

Critical Parameters : Solvent choice (e.g., DMF or THF), temperature control, and catalysts (e.g., Pd for propargyl couplings) significantly impact yield.

Basic: Which analytical techniques are essential for characterizing this compound’s purity and structure?

  • HPLC : Assess purity using reversed-phase chromatography with UV detection (e.g., 254 nm), as demonstrated for structurally related benzoylpiperidine derivatives (retention times: 11–12 min; peak area >97%) .
  • NMR Spectroscopy : Confirm structural integrity via 1H^1H- and 13C^{13}C-NMR. and provide benchmarks for piperidine (δ ~2.5–3.5 ppm) and benzoisoxazole (δ ~7–8 ppm) proton signals .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <5 ppm error, as shown in for bivalent benzoxazolones .
  • Elemental Analysis : Cross-check C/H/N ratios to detect impurities. For example, reports a 0.3–0.5% deviation between calculated and observed values .

Advanced: How can low reaction yields in similar piperidine-based syntheses be optimized?

Low yields (e.g., 8–12% in ) often arise from steric hindrance or competing side reactions. Strategies include:

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity or switch to dichloromethane for sterically hindered intermediates .
  • Catalyst Screening : Employ Pd-mediated cross-coupling for propargyl groups or Grubbs catalysts for alkene metathesis (if applicable) .
  • Temperature Gradients : Perform reactions under reflux (e.g., 80°C for THF) to accelerate kinetics, followed by gradual cooling to minimize degradation .

Case Study : In , adjusting the solvent system increased the yield of a fluorinated derivative from 12% to 78% .

Advanced: What experimental designs mitigate degradation of labile functional groups (e.g., propargyl ethers) during prolonged studies?

  • Stabilization Techniques :

    • Cooling Systems : Maintain samples at 4°C during storage or use continuous cooling during HSI data collection to slow organic degradation, as noted in .
    • Inert Atmospheres : Conduct reactions under nitrogen/argon to prevent oxidation of propargyl groups.
    • Light Protection : Shield light-sensitive groups (e.g., benzisoxazole) using amber glassware.
  • Degradation Monitoring : Use LC-MS to track decomposition products over time. For example, observed matrix changes in wastewater after 9 hours due to organic degradation .

Advanced: How should researchers resolve discrepancies between theoretical and experimental elemental analysis data?

Discrepancies (e.g., C: 72.04% observed vs. 72.85% calculated in ) often indicate residual solvents or incomplete purification. Solutions include:

  • Purification Refinement : Use column chromatography with gradient elution (e.g., hexane/EtOAc) or recrystallization to remove impurities .
  • Cross-Validation : Pair elemental analysis with complementary techniques like 1H^1H-NMR integration or HRMS to verify purity .
  • Thermogravimetric Analysis (TGA) : Quantify volatile residues (e.g., solvents) contributing to mass deviations .

Advanced: What strategies validate the biological activity of this compound in target engagement assays?

While direct biological data is unavailable, analogous compounds (e.g., benzoxazolones in ) suggest:

  • Kinase Inhibition Assays : Use fluorescence polarization (FP) or TR-FRET to measure binding to kinases like PI3K or EGFR .
  • Cellular Uptake Studies : Employ radiolabeling (e.g., 3H^3H) or fluorescent tagging to assess permeability across blood-brain barrier models, given the piperidine scaffold’s CNS tropism .
  • Metabolic Stability : Test liver microsome half-life (e.g., human/rat) to predict in vivo viability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.